2-Fluoro-2-(2-methoxypyrimidin-5-yl)acetic acid
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Overview
Description
2-Fluoro-2-(2-methoxypyrimidin-5-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H7FN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methoxypyrimidin-5-yl)acetic acid typically involves nucleophilic aromatic substitution reactions. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-methoxypyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Fluoro-2-(2-methoxypyrimidin-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-methoxypyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and interactions with enzymes and receptors. This can lead to various biological effects, including enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxypyridin-3-yl)acetic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Fluoro-4-methylpyridine-5-boronic acid: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
5-Fluoro-2-methoxypyridine: Lacks the acetic acid group but shares the fluorinated pyridine structure.
Uniqueness
2-Fluoro-2-(2-methoxypyrimidin-5-yl)acetic acid is unique due to its combination of a fluorinated pyrimidine ring and an acetic acid group. This structure imparts distinct chemical properties, making it valuable for specific research applications and chemical reactions .
Properties
Molecular Formula |
C7H7FN2O3 |
---|---|
Molecular Weight |
186.14 g/mol |
IUPAC Name |
2-fluoro-2-(2-methoxypyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-9-2-4(3-10-7)5(8)6(11)12/h2-3,5H,1H3,(H,11,12) |
InChI Key |
GPAODTZNQOSJLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)C(C(=O)O)F |
Origin of Product |
United States |
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